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Ald-Ph-PEG4-bis-PEG3-N3

Cat. No.: B11928811
M. Wt: 1015.1 g/mol
InChI Key: UPDLPBGCXOCCDH-UHFFFAOYSA-N
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Description

The Evolution of Heterobifunctional Linkers in Contemporary Chemical Research

Heterobifunctional linkers are chemical reagents that possess two distinct reactive groups, enabling the sequential or one-step coupling of two different molecules. chemscene.comscbt.com This dual reactivity is crucial for minimizing undesirable side reactions, such as self-coupling or aggregation, which can be a significant challenge with homobifunctional linkers. chemscene.com The evolution of these linkers has been driven by the need for greater control over the assembly of complex molecular architectures, particularly in the realm of bioconjugation, where proteins, peptides, and nucleic acids are modified for research purposes. chemscene.comscbt.combldpharm.com The design of heterobifunctional linkers often incorporates specific functionalities tailored for particular coupling strategies, enhancing their utility in diverse research applications from protein interaction studies to the development of advanced biomaterials. scbt.comacs.org

Ald-Ph-PEG4-bis-PEG3-N3 is a prime example of a modern heterobifunctional linker, designed for use in the synthesis of antibody-drug conjugates (ADCs) and other complex bioconjugates for research applications. medchemexpress.comfujifilm.com It features two different reactive moieties: an aldehyde group and an azide (B81097) group, each offering a distinct and highly selective mode of conjugation. medchemexpress.com

PropertyValue
Molecular Formula C44H74N10O17
Description A cleavable 6-unit PEG ADC linker
Reactive Group 1 Aldehyde (Ald)
Reactive Group 2 Azide (N3)
Spacer PEG4 and bis-PEG3 units
This table summarizes the key properties of this compound, based on available data. medchemexpress.combldpharm.com

Strategic Incorporation of Polyethylene (B3416737) Glycol (PEG) in Linker Design for Academic Investigation

The inclusion of polyethylene glycol (PEG) chains in linker design is a widely adopted strategy to improve the physicochemical properties of the resulting conjugates. wikipedia.orgfrontiersin.org PEG is a hydrophilic and biocompatible polymer that can be synthesized in various lengths, allowing for precise control over the spacing and properties of the linker. mdpi.com

PEGylation, the process of attaching PEG chains to molecules, has a profound impact on the solubility and biocompatibility of macromolecular conjugates. wikipedia.orgnih.gov The hydrophilic nature of PEG can significantly increase the water solubility of hydrophobic molecules, which is often a challenge in biological research. wikipedia.orgpreprints.org Furthermore, the flexible PEG chains create a hydrophilic "shield" around the conjugated molecule, which can reduce aggregation and nonspecific interactions. preprints.org This shielding effect can also decrease the immunogenicity of the conjugate by masking it from the immune system. wikipedia.orgfrontiersin.org The increased hydrodynamic size imparted by PEGylation can also prolong the circulation time of therapeutic proteins and other biomolecules in research studies by reducing renal clearance. wikipedia.org The this compound linker incorporates a total of seven PEG units (PEG4 and bis-PEG3), which is expected to confer these beneficial properties to the final conjugate. medchemexpress.commedchemexpress.com

Significance of Discrete Oligo(ethylene glycol) (OEG) Units for Homogeneous Product Derivatization

The backbone of the this compound linker is composed of oligo(ethylene glycol) (OEG) units. Specifically, its name denotes a structure containing a chain of four ethylene (B1197577) glycol units (PEG4) and two chains of three units (bis-PEG3). bldpharm.com The use of OEG chains is a common strategy in bioconjugation to enhance the water solubility and stability of molecules. purepeg.combroadpharm.com However, the most critical aspect of the OEG in this linker is that it is discrete .

A discrete PEG (dPEG®) linker, also referred to as a monodisperse PEG, is a single chemical compound with a precisely defined structure, chain length, and molecular weight. broadpharm.comnih.gov This stands in stark contrast to traditional, polydisperse polyethylene glycol (PEG), which is a polymer mixture containing a range of chain lengths and molecular weights. acs.org The production of polydisperse PEGs through conventional polymerization results in a statistical distribution of molecule sizes, which is unsuitable for applications requiring high precision, such as modern therapeutics. sigmaaldrich.com

The use of discrete OEG units is fundamental to achieving homogeneous product derivatization . When a biomolecule is conjugated using a polydisperse PEG linker, the result is a heterogeneous mixture of final products, each with a different size and mass. acs.org This heterogeneity presents significant challenges:

Difficult Characterization : Analyzing and defining the exact composition of the final product becomes complex. acs.org

Inconsistent Product Quality : Batch-to-batch reproducibility is difficult to maintain, a major hurdle for pharmaceutical manufacturing and regulatory approval. acs.org

Variable Biological Activity : The activity and pharmacokinetic properties of the conjugate can be unpredictable due to the mixture of different PEG chain lengths. nih.gov

By contrast, linkers like this compound, which are built with discrete OEG units, overcome these issues. The synthesis of a conjugate with a discrete linker yields a single, well-defined molecular species. nih.govbroadpharm.com This homogeneity provides several distinct advantages:

Chemical Precision : The final product is a single compound with a specific molecular formula and mass, allowing for precise characterization and quality control. nih.gov

Reproducibility : Manufacturing processes yield a consistent product from batch to batch, which is critical for clinical development. acs.org

Optimized Performance : The defined structure allows for the precise tailoring of properties. The exact length of the OEG spacer can be optimized to control the distance between conjugated molecules, enhance solubility, and improve the pharmacokinetic profile while potentially reducing immunogenicity. purepeg.comnih.gov

Table 2: Comparison of Discrete (Monodisperse) vs. Polydisperse PEG Linkers
PropertyDiscrete PEG (dPEG®)Polydisperse PEG
CompositionSingle chemical compound with a precise molecular weight. broadpharm.comMixture of polymers with an average molecular weight. broadpharm.com
PurityHigh, representing a single, defined structure. broadpharm.comCharacterized by a polydispersity index (PDI > 1). acs.org
Conjugate ProductHomogeneous (a single final product). nih.govHeterogeneous (a mixture of final products). acs.org
CharacterizationStraightforward, with clear analytical signals. sigmaaldrich.comComplex, leading to challenges in analysis and consistency. acs.org
ReproducibilityHigh batch-to-batch consistency. acs.orgDifficult to maintain consistent product composition. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H74N10O17 B11928811 Ald-Ph-PEG4-bis-PEG3-N3

Properties

Molecular Formula

C44H74N10O17

Molecular Weight

1015.1 g/mol

IUPAC Name

N-[2-[2-[2-[2-[3-[1,3-bis[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide

InChI

InChI=1S/C44H74N10O17/c45-53-50-11-19-64-25-31-67-28-22-61-16-8-47-41(56)5-14-70-36-40(37-71-15-6-42(57)48-9-17-62-23-29-68-32-26-65-20-12-51-54-46)52-43(58)7-13-60-21-27-66-33-34-69-30-24-63-18-10-49-44(59)39-3-1-38(35-55)2-4-39/h1-4,35,40H,5-34,36-37H2,(H,47,56)(H,48,57)(H,49,59)(H,52,58)

InChI Key

UPDLPBGCXOCCDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)NC(COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Molecular Architecture and Rational Design of Ald Ph Peg4 Bis Peg3 N3

Constituent Structural Elements and Their Synergistic Contributions to Functional Design

The aldehyde group (-CHO) serves as a highly useful and bio-orthogonal chemical handle. acs.org Its reactivity is distinct from the functional groups typically found in native biomolecules, which allows for highly selective (chemoselective) conjugation reactions. wikipedia.org This minimizes side reactions and ensures that conjugation occurs at a predefined site.

The primary reactions involving the aldehyde group in bioconjugation include:

Hydrazone Formation: Aldehydes react with hydrazine-containing molecules to form hydrazone linkages. wikipedia.org This reaction is particularly significant because hydrazone bonds are known to be acid-labile, providing a mechanism for cleavage in acidic environments like those found in endosomes and lysosomes. creative-biolabs.combroadpharm.com

Oxime Formation: Reaction with alkoxyamine-functionalized molecules yields stable oxime bonds. wikipedia.org

Reductive Amination: The aldehyde can react with a primary amine to form an intermediate imine (Schiff base), which can then be reduced to a stable secondary amine linkage. acs.org If not reduced, the imine bond itself is susceptible to hydrolysis.

The aldehyde group is a key component for creating conjugates with controlled release properties. nih.gov

Table 1: Reactions of the Aldehyde Moiety

Reactant Functional Group Resulting Linkage Key Property
Hydrazine (B178648) (-NHNH₂) Hydrazone Acid-labile (cleavable) creative-biolabs.combroadpharm.com
Alkoxyamine (-ONH₂) Oxime Stable wikipedia.org
Primary Amine (-NH₂) Imine (Schiff Base) Reversible/Hydrolyzable acs.org

The phenyl group, a six-carbon aromatic ring derived from benzene, acts as a rigid spacer within the linker's framework. lmu.edu Unlike flexible alkyl or PEG chains, the phenyl ring provides a defined and predictable distance and spatial orientation between the moieties it connects. This rigidity can be crucial for ensuring that the conjugated molecules are positioned correctly to maintain their biological activity and to avoid undesirable interactions.

In the context of linkers used in ADCs, phenyl-containing substructures can also play a role in the cleavage mechanism, often as part of self-immolative systems that degrade after an initial trigger event to release a payload. symeres.comresearchgate.net The stability of the linker-payload connection can also be influenced by the presence of a phenyl group. nih.gov

The linker incorporates multiple polyethylene (B3416737) glycol (PEG) units: a PEG4 chain and two branched PEG3 chains. bldpharm.com PEG is a hydrophilic polymer composed of repeating ethylene (B1197577) glycol units. thermofisher.com The inclusion of these PEG chains confers several advantageous properties:

Increased Hydrophilicity: PEG spacers significantly enhance the water solubility of the linker and the resulting bioconjugate, which is critical for molecules intended for use in aqueous biological environments. thermofisher.cominterchim.fr This can prevent aggregation, a common problem with hydrophobic molecules. thermofisher.com

Flexibility and Reduced Steric Hindrance: The flexible nature of PEG chains provides a versatile spacer that can reduce steric hindrance between the conjugated molecules. interchim.fr

Biocompatibility: PEG is known to be non-toxic and non-immunogenic, making it an ideal component for in vivo applications. thermofisher.com

Tunable Length: The use of discrete-length PEG chains (dPEG®), such as PEG3 and PEG4, ensures the synthesis of a homogenous product with a defined molecular weight and spacer length, avoiding the polydispersity of traditional PEG polymers. schem.jp This allows for precise control over the linker's length to optimize the conjugate's properties. interchim.fr

The molecule is terminated with two azide (B81097) functional groups (-N3). The azide is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. lumiprobe.comwikipedia.org The azide group is largely inert to the functional groups present in biological systems, but it reacts very specifically with certain partners. licor.combroadpharm.com

The primary bioorthogonal reactions involving the azide group are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the classic "click" reaction where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. lumiprobe.comwikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained alkyne (such as DBCO or BCN) without the need for a copper catalyst, which can be toxic to cells. medchemexpress.commedchemexpress.com This makes SPAAC particularly suitable for applications in living systems. nih.gov

The presence of two azide groups makes Ald-Ph-PEG4-bis-PEG3-N3 a bivalent conjugation reagent, allowing for the attachment of two molecules via click chemistry.

Table 2: Bioorthogonal Reactions of the Azide Moiety

Reaction Name Reactant Functional Group Catalyst Required Key Feature
CuAAC Terminal Alkyne Copper (I) High efficiency and selectivity lumiprobe.com

Conceptual Framework of Cleavable Linkers in Advanced Bioconjugation Strategies

Cleavable linkers are a critical technology in the design of targeted therapeutics like ADCs. creative-biolabs.combroadpharm.com The core concept is to create a conjugate that is stable in systemic circulation but is selectively cleaved to release its active payload molecule under specific conditions present at the target site, such as a tumor. symeres.comnih.gov This strategy aims to maximize the therapeutic effect on target cells while minimizing toxicity to healthy tissues, thereby widening the therapeutic window. fujifilm.com

Linkers are designed to be responsive to various triggers within the target cell environment, including:

Acidic pH: Linkers like hydrazones are hydrolyzed in the lower pH of endosomes and lysosomes. broadpharm.com

Reducing Environment: Disulfide linkers are cleaved by the high concentration of glutathione (B108866) in the cytoplasm. broadpharm.com

Specific Enzymes: Peptide-based linkers can be designed to be substrates for proteases, like cathepsins, that are abundant inside tumor cells. creative-biolabs.combroadpharm.com

While the this compound molecule itself is stable, its designation as a "cleavable linker" refers to the nature of the bond that is formed when it is conjugated to another molecule via its aldehyde group. medchemexpress.com The cleavability is therefore a property of the final conjugate, not the linker in isolation.

The most probable mechanism for cleavability in a conjugate synthesized with this linker involves the formation of an acid-sensitive hydrazone bond. If a payload molecule containing a hydrazine functional group is reacted with the aldehyde terminus of this compound, the resulting hydrazone linkage will be stable at the neutral pH of blood (pH ~7.4) but will undergo hydrolysis and cleavage upon internalization into the acidic compartments of a target cell, such as the endosome (pH 5-6) or lysosome (pH ~4.8). broadpharm.comnih.gov This acid-triggered release is a well-established strategy for liberating drugs from ADCs following receptor-mediated endocytosis. creative-biolabs.com

Comparative Analysis of this compound with Related Bifunctional PEG Linker Systems in Research

The this compound linker represents an advanced, multi-functional system that integrates several desirable features for modern bioconjugation. To appreciate its specific advantages, it is useful to compare it with other bifunctional PEG linker systems employed in research, which vary in terms of their structure, payload capacity, and conjugation chemistry. Key points of comparison include linearity versus branching, the nature of the reactive functional groups, and the mechanism of payload release.

Linear vs. Branched Architectures: The most fundamental difference between this compound and many common linkers is its branched structure.

Linear PEG Linkers: These are the most conventional type of PEG spacer, consisting of a single, unbranched chain with a reactive group at each end (e.g., Maleimide-PEG-NHS ester or Azide-PEG-Alkyne). While effective for linking one antibody to one payload, they are limited to a 1:1 conjugation ratio per linker. Increasing the drug-to-antibody ratio (DAR) with linear linkers requires modifying multiple sites on the antibody, which can lead to heterogeneity and potentially impact the antibody's stability and antigen-binding affinity. nih.gov

This compound (Branched): The branched design is explicitly engineered to increase payload capacity without requiring additional antibody modification sites. broadpharm.comaxispharm.com By incorporating two azide termini, it allows for a DAR of 2 from a single point of attachment on the antibody. This approach can lead to more potent ADCs, especially when targeting cells with low antigen expression. adcreview.combiorxiv.org Research on other branched linkers has shown they can enhance ADC potency 10- to 100-fold in vivo compared to their linear counterparts. adcreview.com

Orthogonal Reactive Groups and Payload Attachment: The choice of reactive groups dictates the conjugation strategy.

Traditional Heterobifunctional Linkers: Many linkers use well-established pairs of reactive groups like N-hydroxysuccinimide (NHS) esters for reacting with lysines and maleimides for reacting with cysteines (e.g., SMCC). While widely used, lysine (B10760008) conjugation can lead to heterogeneous products, and maleimide-thiol linkages have shown potential instability in vivo. nih.gov

Click Chemistry-Based Linkers: this compound utilizes azide groups for click chemistry, a bioorthogonal strategy known for its high efficiency and the formation of very stable triazole rings. technologynetworks.com This method is often preferred for its reliability and mild reaction conditions. Other click chemistry linkers might feature a single azide or alkyne, but the dual-azide nature of this compound is specifically for dual-payload applications. nih.gov

Aldehyde-Based Conjugation: The aldehyde group on this compound offers a pathway to site-specific antibody modification, producing more homogeneous conjugates than random lysine-based methods. drug-dev.comacs.org This compares favorably to other site-specific methods but offers a distinct chemistry. For example, some linkers are designed for enzymatic conjugation or for reaction with engineered non-natural amino acids. researchgate.net The aldehyde handle's ability to react via HIPS ligation to form a stable C-C bond is a notable advantage over potentially reversible hydrazone/oxime bonds. researchgate.netamericanpharmaceuticalreview.com

Cleavability and Drug Release Mechanisms: The linker's stability and release mechanism are critical for ADC efficacy and safety.

Non-Cleavable Linkers: Linkers like SMCC form a stable thioether bond. In these systems, the drug is released only after the entire ADC is internalized and the antibody is degraded in the lysosome. proteogenix.sciencebiochempeg.com This can result in the payload being released with a linker/amino acid remnant attached, which may affect its activity.

Cleavable Linkers: this compound is described as a cleavable linker, likely incorporating a mechanism (e.g., acid-sensitive or enzyme-labile bond within the Phenyl-containing part) that allows for traceless release of the payload inside the target cell. cam.ac.ukmedchemexpress.com This contrasts with other cleavable linkers that rely on different triggers:

Hydrazone Linkers: These are acid-labile and release drugs in the low pH of endosomes/lysosomes but can sometimes exhibit instability in circulation. axispharm.comproteogenix.science

Disulfide Linkers: These are cleaved in the reducing environment of the cytoplasm.

Peptide Linkers (e.g., Val-Cit): These are cleaved by specific lysosomal proteases like cathepsin B, offering high tumor-cell specificity. cam.ac.uk

The combination of a site-specific aldehyde handle, a branched dual-payload structure with hydrophilic PEG spacers, and two azide groups for click chemistry makes this compound a highly sophisticated and versatile tool compared to simpler, linear, or non-cleavable linker systems.

Interactive Data Table: Comparative Analysis of Bifunctional Linker Systems

Feature This compound SMCC (Non-Cleavable) Val-Cit-PABC-PNP (Cleavable) Linear Azide-PEG-Alkyne
Structure Type Branched, Multi-Payload Linear Linear Linear
Antibody Conjugation Group Aldehyde NHS Ester (targets Lysine) PFP/NHS Ester (targets Lysine) Azide or Alkyne
Payload Conjugation Group(s) Azide (x2) Maleimide (targets Thiol) Amine (via PABC) Alkyne or Azide
Payload Capacity per Linker 2 1 1 1
Release Mechanism Cleavable (Presumed enzymatic/pH) Non-Cleavable (Antibody degradation) Enzymatic (Cathepsin B) Non-Cleavable (Click Ligation)
Key Advantage High, controlled DAR; Hydrophilic Well-established, stable linkage Tumor-specific cleavage Bioorthogonal conjugation

| Potential Limitation | Complex synthesis | Heterogeneous products (if via Lysine) | Requires enzyme presence | Limited to 1:1 payload ratio |

Synthetic Methodologies for Ald Ph Peg4 Bis Peg3 N3 and Analogous Constructs

General Synthetic Strategies for Asymmetric Functionalization of Polyethylene (B3416737) Glycol Scaffolds

The creation of asymmetrically functionalized PEG linkers, which possess different reactive groups at each terminus, is fundamental to their application in bioconjugation. nih.govmdpi.com This asymmetry allows for the sequential and controlled attachment of different molecules, such as an antibody to one end and a drug to the other. acs.org Two primary strategies dominate the synthesis of these vital constructs: stepwise derivatization and desymmetrization.

Stepwise Derivatization of PEG Termini for Selective Functional Group Incorporation

Stepwise derivatization is a powerful method for producing monodisperse PEGs with defined functionalities. This approach involves the sequential elongation of a PEG chain, where each cycle adds a specific number of ethylene (B1197577) glycol units. A key element of this strategy is the use of protecting groups to selectively mask one terminus of the PEG chain while the other is modified. beilstein-journals.org

The process typically begins with a PEG oligomer that has one end protected (e.g., with an acid-labile dimethoxytrityl (DMTr) group or a base-labile phenethyl group) and the other end available for reaction (e.g., a hydroxyl group). beilstein-journals.org The free hydroxyl group can be activated, for instance by converting it to a mesylate or tosylate, to facilitate coupling with another PEG moiety. After the coupling reaction, the protecting group is removed, yielding a longer PEG chain with a newly available terminus for the next reaction cycle. This iterative process allows for the precise construction of PEG chains of a desired length. google.com

A more efficient variation of this method combines the deprotection and coupling steps into a single pot reaction, which can significantly reduce synthesis time and cost, especially for multi-cycle syntheses. beilstein-journals.org By choosing orthogonal protecting groups, chemists can selectively deprotect and functionalize each end of the PEG chain independently, leading to the desired heterobifunctional product. mdpi.com

Desymmetrization Techniques for Oligo(ethylene glycol) Precursors

Desymmetrization offers an alternative and widely used route to heterobifunctional PEGs, starting from a symmetric precursor like a simple oligo(ethylene glycol) diol. nih.govacs.org The core principle is to perform a reaction that selectively modifies only one of the two identical terminal hydroxyl groups, thus "breaking" the molecule's symmetry.

A common and straightforward desymmetrization technique is the statistical monofunctionalization of a diol. For example, by reacting a diol such as tetraethylene glycol with a limited amount of a reagent like tosyl chloride, a mixture of unreacted diol, the desired mono-tosylated product, and a di-tosylated byproduct is formed. acs.org Using a large excess of the starting diol can favor the formation of the mono-functionalized product, which can then be separated chromatographically. acs.org

More sophisticated methods provide greater control and higher yields. These include:

Enzymatic Desymmetrization : Enzymes can exhibit high selectivity for one of two prochiral functional groups.

Catalytic Desymmetrization : Chiral catalysts can be used to selectively functionalize one of two enantiotopic hydroxyl groups in a prochiral diol. dicp.ac.cn

Intramolecular Reactions : A strategy involving an intramolecular Cannizzaro reaction of a symmetric bis-aryloxyaldehyde precursor, templated by a cation, has been shown to quantitatively yield desymmetrized products with benzyl (B1604629) alcohol and benzoic acid termini. researchgate.net

Once desymmetrized, the two different termini—for example, a hydroxyl group and a tosylate group—can be subjected to different chemical transformations to install the final desired functional groups. nih.govacs.org

Desymmetrization Strategy Principle Typical Reagents/Conditions Advantages Reference(s)
Statistical Monofunctionalization Reaction of a symmetric diol with a sub-stoichiometric amount of reagent.TsCl, MsCl, propargyl bromide with NaH.Simple, uses readily available starting materials. acs.org, nih.gov
Catalytic Desymmetrization Use of a chiral catalyst to selectively react with one of two enantiotopic functional groups.Chiral boronic acids, chiral aminophosphonites.High enantioselectivity, can produce optically enriched products. dicp.ac.cn
Intramolecular Cannizzaro Reaction Cation-templated reaction brings two remote aldehyde groups into proximity for an intramolecular redox process.Bis-aryloxyaldehyde precursor, Barium cation (Ba²⁺).High yield, quantitative transformation. researchgate.net

Specific Chemical Pathways to Ald-Ph-PEG4-bis-PEG3-N3

The synthesis of a specific and complex linker like this compound requires a convergent strategy where different functionalized fragments are prepared separately and then assembled. The structure contains an aldehyde-functionalized phenyl group, a tetraethylene glycol (PEG4) spacer, a triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group. medchemexpress.comfluoroprobe.com

Introduction of the Azide Functional Group via Established Synthetic Routes

The azide (N₃) moiety is a key functional group in bioconjugation, widely used for "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.comsigmaaldrich.com The introduction of a terminal azide onto a PEG chain is a robust and high-yielding process.

The most common method begins with a hydroxyl-terminated PEG. The hydroxyl group is first converted into a better leaving group, typically by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. sigmaaldrich.commdpi.com The resulting PEG-tosylate or PEG-mesylate is then treated with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the tosylate or mesylate group via an Sₙ2 reaction to afford the desired azide-terminated PEG. mdpi.com This two-step modification of a hydroxyl end can proceed with nearly quantitative yields. acs.orgnih.gov

Reaction Step Reagents Purpose Reference(s)
Activation of Hydroxyl Tosyl chloride (TsCl) or Mesyl chloride (MsCl), Pyridine or NEt₃Converts the poor leaving group (-OH) into a good leaving group (-OTs or -OMs). sigmaaldrich.com, mdpi.com
Nucleophilic Substitution Sodium azide (NaN₃) in DMFDisplaces the tosylate/mesylate group to install the terminal azide. sigmaaldrich.com, mdpi.com

An alternative route involves the use of polymers prepared by Atom Transfer Radical Polymerization (ATRP), which typically have a terminal halide (e.g., bromide). This terminal bromide can be quantitatively exchanged for an azide by treatment with a reagent like azidotrimethylsilane (B126382) (Me₃SiN₃). sigmaaldrich.com

Incorporation of the Aldehyde Functional Group into the Linker Backbone

The aldehyde functional group (-CHO) is valuable for its ability to react selectively with N-terminal amines on proteins and peptides, or with hydrazide and aminooxy groups to form hydrazone and oxime linkages, respectively. precisepeg.cominterchim.frnih.gov For the this compound linker, the aldehyde is part of a phenyl group, indicating a benzaldehyde (B42025) derivative. axispharm.com

The synthesis of a PEG linker with a terminal aldehyde can be achieved through several methods:

Oxidation of a Primary Alcohol : A PEG chain terminated with a primary alcohol can be oxidized to an aldehyde using mild and selective oxidizing agents.

Use of Protected Aldehyde Building Blocks : A more controlled approach involves using a starting material that already contains a protected aldehyde, such as an acetal. For instance, a hydroxy-benzaldehyde derivative can be protected as an acetal, linked to the PEG chain, and then deprotected under acidic conditions in the final steps of the synthesis to reveal the reactive aldehyde. google.com

Reductive Amination : PEG chains with a terminal amine can be reacted with an excess of a dialdehyde (B1249045) compound, followed by reduction, though this is less common for creating a terminal aldehyde.

Given the structure "Ald-Ph-", a likely synthetic precursor is a hydroxy-functionalized benzaldehyde (e.g., 4-hydroxybenzaldehyde). This precursor's hydroxyl group would serve as the attachment point for the PEG4 spacer segment.

Assembly of the Phenyl and Polyethylene Glycol Spacer Segments

The final assembly of this compound involves the strategic coupling of the pre-functionalized segments. A plausible synthetic route would be convergent, minimizing the number of steps in the main reaction sequence.

A potential pathway could be:

Prepare Azido-PEG3-ol : Synthesize α-azido-ω-hydroxy triethylene glycol (N₃-PEG₃-OH) using the desymmetrization and azidation methods described previously. mdpi.com

Prepare Aldehyde-Phenyl-PEG4 : Synthesize a PEG4 fragment functionalized with the phenyl-aldehyde moiety. This could start from 4-hydroxybenzaldehyde (B117250) (with the aldehyde group protected as an acetal) and a tosylated PEG4 chain (Ts-PEG₄-OH). Williamson ether synthesis would link the two, followed by further functionalization of the terminal hydroxyl if needed.

Couple the Segments : The two key fragments, N₃-PEG₃-OH and the Ald-Ph-PEG4 segment, would be coupled. For example, the terminal hydroxyl of one fragment could be activated (e.g., as a tosylate or mesylate) and then reacted with the terminal hydroxyl of the other fragment via ether bond formation.

Final Deprotection : In the final step, the protecting group on the aldehyde (e.g., the acetal) would be removed under mild acidic conditions to yield the final product.

The term "bis-PEG3" in the compound name is unconventional but likely indicates the presence of two distinct PEG chains (PEG4 and PEG3) within the linker's backbone, which are assembled to create a single, continuous spacer. medchemexpress.com The assembly of different PEG units can also be achieved using click chemistry, where an alkyne-terminated PEG is reacted with an azide-terminated PEG to form a stable triazole linkage. nih.gov

Advanced Analytical Techniques for Purity Assessment and Structural Elucidation of this compound Conjugates

The successful synthesis and application of complex heterobifunctional linkers, such as this compound, in advanced biopharmaceuticals like antibody-drug conjugates (ADCs) are critically dependent on rigorous analytical characterization. medchemexpress.comfujifilm.com The covalent attachment of this polyethylene glycol (PEG) linker to biomolecules introduces significant structural complexity. creative-proteomics.com Therefore, advanced analytical techniques are indispensable for confirming the precise structure of the resulting conjugate, assessing its purity, and ensuring batch-to-batch consistency, which are regulatory requirements for therapeutic products. caymanchem.comgoogle.com The combination of multiple analytical methods is essential to gain a complete understanding of the quality of these PEGylated molecules. caymanchem.com

Chromatographic and Spectroscopic Approaches for Ensuring Monodispersity and Homogeneity

Chromatographic Approaches

Chromatography is a cornerstone for the separation and purification of PEGylated compounds and their conjugates. researchgate.net High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose. caymanchem.comresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is effective for analyzing the purity of PEGylated molecules and can separate PEGylated proteins from related impurities. google.comresearchgate.net RP-HPLC has been successfully used to separate PEG homologs up to significant molecular weights, achieving baseline resolution for different chain lengths. mdpi.com For complex conjugates, RP-HPLC coupled with mass spectrometry (LC-MS) provides both separation and mass identification of different species in a sample. researchgate.nettmc.edu

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is a vital method for assessing the homogeneity of the final conjugate, capable of detecting and quantifying high molecular weight aggregates or low molecular weight fragments. creative-proteomics.comacs.org SEC is a standard method for protein purity and polymer analysis. creative-proteomics.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another mode of chromatography that can be employed for the analysis of polar molecules like phospholipids (B1166683) and PEGylated compounds. researchgate.net

Detectors: Since the PEG backbone does not strongly absorb UV light, conventional UV detectors can be insufficient. caymanchem.com Therefore, HPLC systems are often coupled with more universal detectors like Charged-Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), which are considered the gold standard for determining the purity of PEGylated lipids and similar molecules. caymanchem.com

Table 1: Chromatographic Techniques for Analysis of PEGylated Conjugates

TechniquePrinciple of SeparationKey Applications for this compound ConjugatesReferences
RP-HPLC Polarity / HydrophobicityPurity assessment, separation of unreacted linkers, resolving different PEG chain lengths (monodispersity). researchgate.net, mdpi.com, google.com
SEC Hydrodynamic Radius / SizeQuantifying aggregates, fragments, and assessing overall homogeneity of the final conjugate. creative-proteomics.com, acs.org
LC-MS Separation by chromatography followed by mass-to-charge ratio detectionIdentifying components, confirming conjugate mass, determining drug-to-antibody ratio (DAR). researchgate.net, tmc.edu
HILIC HydrophilicityAlternative method for separating polar PEGylated compounds. researchgate.net

Spectroscopic Approaches

Spectroscopic methods provide detailed structural information, confirming the identity and integrity of the this compound linker and its conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. caymanchem.com It can confirm the presence of specific functional groups—such as the aldehyde on the phenyl group and the terminal azide—and verify the average number of PEG units by comparing the relative integrations of signals from the PEG chain with those from other parts of the molecule. caymanchem.combeilstein-journals.org For PEG derivatives, using specific solvents like deuterated dimethyl sulfoxide (B87167) can reveal hydroxyl peaks that are otherwise difficult to locate, aiding in purity and identity determination. researchgate.net Correctly assigning ¹³C coupled ¹H peaks can also lead to a more accurate determination of the polymer's molecular weight. acs.org

Mass Spectrometry (MS): MS is crucial for determining the molecular weight of the linker and the final conjugate with high accuracy. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly used. creative-proteomics.comnih.gov MS can confirm the successful conjugation and is used to determine the distribution of drug-linker moieties on the antibody, providing critical data on homogeneity. biorxiv.org While powerful, MS analysis alone can sometimes be misleading for determining oligomer purity, highlighting the need for complementary techniques like HPLC. rsc.org

Table 2: Spectroscopic Techniques for Structural Elucidation of PEGylated Conjugates

TechniqueInformation ProvidedApplication for this compound ConjugatesReferences
¹H NMR Chemical environment of protonsStructural verification, confirmation of functional groups (aldehyde, azide), determination of PEG chain length. caymanchem.com, acs.org, beilstein-journals.org, researchgate.net
Mass Spectrometry (ESI-MS, MALDI-TOF) Molecular Weight / Mass-to-Charge RatioPrecise mass determination, confirmation of conjugate identity, assessment of drug-to-antibody ratio (DAR) and heterogeneity. creative-proteomics.com, rsc.org, nih.gov, biorxiv.org
IR Spectroscopy Functional groups, molecular vibrationsIdentification of characteristic chemical bonds within the linker and conjugate. mdpi.com

Reactivity Profiles and Bioconjugation Applications of Ald Ph Peg4 Bis Peg3 N3

Azide-Mediated Click Chemistry Reactions of Ald-Ph-PEG4-bis-PEG3-N3

The terminal azide (B81097) group of this compound is a versatile handle for "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility. medchemexpress.comaxispharm.com This functionality allows for the covalent attachment of the linker to biomolecules or payloads that have been functionalized with a corresponding alkyne group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Alkyne-Tagged Biomolecules

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,4-disubstituted triazole ring from an azide and a terminal alkyne. organic-chemistry.orgnumberanalytics.com The azide moiety of this compound can readily participate in this reaction, enabling its conjugation to alkyne-modified biomolecules such as proteins, peptides, or nucleic acids, as well as alkyne-bearing cytotoxic drugs. medchemexpress.comlenus.ie

The reaction is typically carried out in aqueous buffers at or near room temperature, and various copper(I) sources and stabilizing ligands can be employed to facilitate the transformation while minimizing potential damage to the biomolecules. organic-chemistry.org The high kinetic rate and specificity of the CuAAC reaction allow for efficient conjugation even at low reactant concentrations. nih.gov

Table 1: Key Features of CuAAC with this compound

Feature Description
Reactants Azide (on linker), terminal alkyne (on biomolecule/payload)
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent, or a Cu(I) salt)
Product Stable 1,4-disubstituted 1,2,3-triazole linkage
Reaction Conditions Typically aqueous buffers, room temperature

| Advantages | High efficiency, high specificity, rapid kinetics |

Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition with DBCO and BCN Derivatives

To circumvent the potential cytotoxicity associated with the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.govacs.org This reaction involves the use of a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst. precisepeg.combroadpharm.com The azide group of this compound is fully compatible with this bioorthogonal ligation strategy. medchemexpress.commedchemexpress.com

SPAAC is particularly valuable for in vivo applications and for the conjugation of sensitive biomolecules that could be compromised by the presence of copper. acs.org The reaction proceeds rapidly under physiological conditions, offering excellent selectivity and yield. numberanalytics.com

Table 2: Comparison of Common Cyclooctynes for SPAAC with this compound

Cyclooctyne Derivative Key Characteristics
DBCO (Dibenzocyclooctyne) High reactivity with azides, good stability. The resulting triazole is fluorescent, which can be a consideration in experimental design.

| BCN (Bicyclo[6.1.0]nonyne) | Possesses a good balance of reactivity and stability. Generally more hydrophilic than DBCO. precisepeg.com |

Investigation of Functional Group Orthogonality in Azide-Based Ligation Schemes

A key advantage of a heterobifunctional linker like this compound is the ability to perform sequential conjugations due to the orthogonal reactivity of its functional groups. The azide group's reactivity towards alkynes (both terminal and strained) is completely independent of the aldehyde's reactivity towards nucleophiles like hydrazides and aminooxy groups. interchim.frnih.gov

This orthogonality allows for a controlled, stepwise approach to building complex bioconjugates. For instance, a researcher could first react the aldehyde group with a hydrazide-modified surface, and then use the azide group to "click" on an alkyne-tagged protein. Alternatively, the azide could be reacted first with a DBCO-functionalized payload, followed by the conjugation of the resulting molecule to an aminooxy-derivatized antibody via the aldehyde group. This selective reactivity minimizes the formation of undesirable side products and allows for the precise orientation and stoichiometry of the final conjugate.

Aldehyde-Mediated Ligation Reactions of this compound

The aldehyde functionality on the phenyl ring of this compound provides a second, distinct avenue for bioconjugation through the formation of stable covalent bonds with specific nucleophiles.

Condensation Reactions with Hydrazide-Containing Biomolecules and Surfaces

Aldehydes react with hydrazide groups to form a hydrazone linkage. This reaction is chemoselective and can be performed under mild, aqueous conditions, making it suitable for the modification of sensitive biomolecules. nih.govrsc.org The phenyl aldehyde of the linker can be conjugated to proteins, surfaces, or other molecules that have been functionalized with a hydrazide moiety, such as a hydrazinonicotinamide (HyNic) group. interchim.fr The rate of hydrazone formation can be accelerated by using aniline (B41778) as a catalyst and by maintaining a slightly acidic pH. nih.gov

Oxime Ligation with Aminooxy-Functionalized Probes and Substrates

The reaction between an aldehyde and an aminooxy group to form a stable oxime bond is another highly efficient and bioorthogonal ligation strategy. interchim.frconju-probe.com Oxime linkages are known for their exceptional stability compared to hydrazones, particularly at physiological pH. nih.gov The aldehyde of this compound can be specifically targeted by aminooxy-functionalized biomolecules, probes, or surfaces. medkoo.combroadpharm.com Similar to hydrazone formation, the rate of oxime ligation can be significantly enhanced by the addition of a nucleophilic catalyst like aniline. nih.gov

Table 3: Comparison of Aldehyde-Mediated Ligation Chemistries

Ligation Chemistry Nucleophilic Partner Resulting Linkage Key Features
Hydrazone Ligation Hydrazide (e.g., HyNic) Hydrazone - Reversible under certain conditions- Reaction rate is pH-dependent and can be catalyzed by aniline. nih.gov

| Oxime Ligation | Aminooxy | Oxime | - Highly stable linkage. interchim.fr- Favorable kinetics, especially with aniline catalysis. nih.gov |

Reductive Amination Strategies for Covalent Attachment

Reductive amination is a widely employed method for the formation of a stable carbon-nitrogen bond between an aldehyde and a primary amine. wikipedia.org This two-step process, often performed in a single pot, involves the initial formation of a Schiff base (imine) intermediate, which is then reduced to a secondary amine. wikipedia.org The phenyl group adjacent to the aldehyde in this compound can influence the reactivity of the carbonyl group.

The reaction is typically carried out under mild acidic conditions (pH 5-8), which facilitates both the formation and the subsequent reduction of the imine. google.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine over the aldehyde, thus preventing the reduction of the starting material. commonorganicchemistry.com The choice of reducing agent and reaction conditions can be optimized to achieve high yields and minimize side reactions. commonorganicchemistry.com

The kinetics of reductive amination can be influenced by several factors, including the pKa of the amine, the pH of the reaction medium, and the nature of the reducing agent. The table below summarizes typical conditions for reductive amination in bioconjugation.

ParameterConditionRationale
pH 5.0 - 8.0Facilitates imine formation and reduction while minimizing protein denaturation. google.com
Reducing Agent Sodium Cyanoborohydride (NaBH3CN)Mild reducing agent, selective for imines over aldehydes. commonorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)3)Alternative mild reducing agent, often used in organic solvents. commonorganicchemistry.com
Temperature 4 - 37 °CMild temperatures to maintain the integrity of biomolecules. nih.gov
Solvent Aqueous buffers (e.g., PBS), Organic co-solvents (e.g., DMSO)Maintains solubility of reactants and stability of biomolecules. nih.gov

Sequential and Orthogonal Bioconjugation Utilizing the Dual Functionality of this compound

The presence of two chemically distinct reactive groups, the aldehyde and the azide, allows for the sequential and orthogonal attachment of different molecules. This is a powerful strategy for creating well-defined, multi-component systems. Orthogonal chemistry ensures that the reaction of one functional group does not interfere with the other, allowing for precise control over the assembly process. researchgate.net

Multi-Step Synthetic Strategies for the Assembly of Advanced Molecular Constructs

The dual functionality of this compound is ideal for the multi-step synthesis of complex bioconjugates. For instance, in the assembly of an antibody-drug conjugate (ADC), the linker can first be attached to a cytotoxic drug via one of its functional groups, and the resulting drug-linker conjugate can then be attached to an antibody using the remaining functional group.

A typical synthetic sequence could involve:

Reaction of the azide terminus: The azide group of this compound can be reacted with an alkyne-modified payload (e.g., a cytotoxic drug) using CuAAC or SPAAC. axispharm.com This "click" reaction is highly efficient and specific, proceeding under mild, biocompatible conditions. biochempeg.com

Purification of the drug-linker conjugate: The resulting conjugate, now bearing a terminal aldehyde group, is purified to remove unreacted starting materials.

Conjugation to the antibody: The purified aldehyde-functionalized drug-linker is then reacted with the lysine (B10760008) residues of a monoclonal antibody via reductive amination to form the final ADC. nih.gov

This sequential approach ensures that the drug is attached to the linker before the entire construct is conjugated to the antibody, which can simplify purification and characterization of the final product.

Chemo-Selective Ligation Methodologies for Heterogeneous Bioconjugates

The orthogonal nature of the aldehyde and azide groups allows for chemo-selective ligation, enabling the creation of heterogeneous bioconjugates with precise control over the placement of each component. This is particularly advantageous when constructing molecules with three or more distinct parts, such as a targeted imaging agent or a multi-drug delivery system.

For example, a scenario could involve:

An antibody is first modified with the this compound linker through reductive amination at its lysine residues.

The resulting antibody-linker conjugate, now displaying azide groups, can then be reacted with an alkyne-functionalized imaging agent (e.g., a fluorescent dye) via click chemistry.

In a subsequent or parallel step, a separate population of the azide-functionalized antibody-linker conjugate could be reacted with an alkyne-modified therapeutic agent.

This chemo-selective approach allows for the creation of a diverse range of bioconjugates from a common intermediate, facilitating the development of novel theranostics and multifunctional biologics. The table below outlines the orthogonal reaction chemistries available with this linker.

Functional GroupOrthogonal Reaction PartnerLigation ChemistryResulting Linkage
Aldehyde Primary Amine (-NH2)Reductive AminationSecondary Amine
Azide (-N3) Terminal AlkyneCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Triazole
Azide (-N3) Strained Alkyne (e.g., DBCO, BCN)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Triazole

Advanced Research Applications of Ald Ph Peg4 Bis Peg3 N3 in Chemical Biology and Materials Science

Design and Synthesis of Antibody-Drug Conjugates (ADCs) with Ald-Ph-PEG4-bis-PEG3-N3 as a Bifunctional Linker

This compound is classified as a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). fujifilm.commedchemexpress.com ADCs are a class of targeted therapeutics that combine a monoclonal antibody's specificity with the cell-killing power of a cytotoxic drug, delivered via a chemical linker. fujifilm.com The linker's role is critical, as it must remain stable in systemic circulation to prevent premature drug release and then efficiently release the cytotoxic payload upon reaching the target cancer cells. biochempeg.comglpbio.com

The stability and cleavage of the linker are paramount for an ADC's efficacy and safety. glpbio.com The this compound linker is designed to be cleavable, a feature common to over 80% of ADCs in clinical development. medchemexpress.combiochempeg.com The aldehyde-phenyl (Ald-Ph) moiety is a key component of its structure, likely engineered as a trigger for programmed cleavage. In ADC research, linkers are designed to be selectively cleaved by factors present in the tumor microenvironment or inside the cancer cell, such as acidic conditions within lysosomes or the presence of specific enzymes like cathepsins. glpbio.com

Research models for evaluating such linkers involve incubating the ADC in plasma to assess stability and in the presence of target cells or specific enzymes to confirm payload release. The goal is to ensure the linker remains intact during circulation, minimizing off-target toxicity, while enabling rapid and complete payload liberation at the intended site of action. fujifilm.comglpbio.com The dual PEG chains (PEG4 and PEG3) in the linker's backbone also contribute to its stability profile by creating a hydrophilic shield around the payload. biochempeg.com

This improved water solubility is a key factor for successful preclinical evaluation. In vitro stability assays benefit from this property, as it prevents aggregation and precipitation in testing media. The hydrophilic PEG chains create a protective layer that not only improves solubility but also shields the payload from enzymatic degradation in the microenvironment, potentially increasing its circulation half-life and reducing toxicity. biochempeg.com

Table 1: Influence of PEG Moieties in this compound on ADC Properties

PropertyInfluence of PEG LinkerRationale
Solubility IncreasedThe hydrophilic nature of PEG chains counteracts the hydrophobicity of cytotoxic payloads, improving overall ADC solubility in aqueous solutions. evidentic.com
Aggregation ReducedImproved solubility and steric hindrance from the PEG chains help prevent the ADC molecules from clumping together. biochempeg.com
In Vitro Stability EnhancedThe PEG linker can create a protective shield, reducing premature payload degradation and improving stability during preclinical testing. biochempeg.com
Pharmacokinetics ImprovedPEGylation is a known strategy to extend the circulation half-life of biotherapeutics. biochempeg.com

Engineering of Proteolysis-Targeting Chimeras (PROTACs) and Molecular Degraders Using this compound

PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells. They consist of two ligands—one binding to the target protein and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. biochempeg.com The linker is not merely a spacer but a critical determinant of a PROTAC's ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which leads to the ubiquitination and subsequent degradation of the target protein. biochempeg.com

The length and flexibility of the PROTAC linker are crucial for degradation efficiency. biochempeg.com The linker must be long and flexible enough to allow both ligands to bind to their respective protein partners simultaneously without steric hindrance. The combined PEG4 and bis-PEG3 units of this compound provide a substantial and flexible chain. Researchers can systematically vary the length of PEG linkers to find the optimal distance and geometry for inducing the formation of a cooperative ternary complex. biochempeg.com Studies have shown that even small changes in linker length can significantly impact degradation potency, and longer alkyl or PEG linkers can improve selectivity and efficacy. nih.gov The PEG structure in this compound offers good water solubility to the PROTAC molecule, which can improve cell permeability and oral absorption characteristics. biochempeg.combiochempeg.com

The this compound compound is a heterobifunctional linker, meaning it has two different reactive groups that can be addressed independently. This feature is highly advantageous for the modular assembly of PROTACs. biochempeg.com The terminal azide (B81097) (N3) group is ideal for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.combroadpharm.com These reactions are highly efficient and specific, allowing for the clean attachment of an alkyne-modified E3 ligase ligand. uni-muenchen.deresearchgate.net The aldehyde (Ald) group on the other end can be conjugated to an amine-containing target protein binder through reductive amination. This orthogonal, step-wise approach allows for the rapid synthesis of a library of PROTACs with different components to screen for the most effective degrader. uni-muenchen.de

Table 2: Potential Orthogonal Synthesis Strategy for PROTACs using this compound

StepReactionReactant 1Reactant 2Purpose
1 Click Chemistry (e.g., SPAAC)This compoundDBCO-modified E3 Ligase Ligand (e.g., VHL or CRBN ligand)To conjugate the E3 ligase binder to the azide terminus of the linker. researchgate.net
2 Reductive AminationProduct from Step 1Amine-containing Target Protein BinderTo conjugate the target protein binder to the aldehyde terminus of the linker.

Development of Advanced Bio-Imaging Probes and Sensing Platforms

The distinct reactive ends of this compound also make it a valuable building block for creating advanced bio-imaging probes and sensing platforms. The azide group is a key functional handle for modern bioconjugation techniques. broadpharm.com

The azide allows for its attachment to a wide array of molecules using click chemistry, which is prized for its speed, selectivity, and biocompatibility. broadpharm.comacs.org For imaging applications, a fluorescent dye, a quencher, or a radiolabel precursor containing a complementary alkyne or strained cyclooctyne (B158145) (like DBCO or BCN) can be efficiently "clicked" onto the linker. medchemexpress.comresearchgate.net The aldehyde group can then be used to anchor the entire probe to a biomolecule of interest (like an antibody or peptide) or to a surface for the development of a sensing platform. This modularity allows researchers to construct sophisticated probes where the targeting moiety, the linker, and the reporter dye can be easily interchanged to optimize performance for applications like fluorescence microscopy or flow cytometry.

Site-Specific Conjugation to Fluorescent Reporters and Luminescent Tags

The aldehyde moiety of this compound is ideally suited for highly specific and stable conjugation to reporter molecules. This reaction proceeds via chemoselective ligation with molecules functionalized with aminooxy or hydrazide groups, forming stable oxime or hydrazone linkages, respectively. This conjugation is typically performed under mild aqueous conditions (pH 4.5-6.5), which are compatible with sensitive fluorophores and biomolecules.

Once the linker is conjugated to a fluorescent or luminescent tag, the resulting construct becomes a dual-azide functionalized reporter probe. These two azide termini are then available for subsequent covalent attachment to alkyne-modified targets through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This two-step strategy allows for the modular construction of sophisticated probes where the reporter is first linked and purified, and the final probe is then "clicked" onto a target of interest. This approach can be leveraged for signal amplification, where a single binding event leads to the attachment of a construct bearing two azides, which can then be used to recruit additional signaling or reporter elements.

Table 1: Conjugation of this compound with Representative Reporter Tags
Reporter ClassExample Reporter (with modification)Reactive Group on ReporterBond Formed with LinkerTypical Reaction pH
Fluorescent DyeAlexa Fluor™ 488 HydrazideHydrazide (-CONHNH₂)Hydrazone5.0 - 6.5
Fluorescent DyeCyanine5 (Cy5) AminooxyAminooxy (-ONH₂)Oxime4.5 - 5.5
Luminescent TagBiotin-LC-HydrazideHydrazide (-CONHNH₂)Hydrazone5.0 - 6.5
Lanthanide ChelateDTPA-monoamide-aminooxyAminooxy (-ONH₂)Oxime4.5 - 5.5

Integration into in vitro and ex vivo Imaging Methodologies

Following successful conjugation to a reporter tag as described in section 5.3.1, the resulting azide-functionalized imaging agent can be integrated into various imaging workflows. The general strategy involves using the dual-azide probe to detect and visualize targets that have been metabolically, genetically, or chemically labeled with an alkyne group.

In Vitro Imaging: In cell culture studies, this linker is instrumental in bio-orthogonal labeling experiments. For instance, cells can be cultured with an alkyne-modified sugar (e.g., N-azidoacetylgalactosamine-tetraacylated (GalNAz) followed by enzymatic conversion to an alkyne) to label cell-surface glycoproteins. Subsequent incubation with a fluorescent probe derived from this compound allows for specific visualization of these glycoproteins via fluorescence microscopy. The hydrophilic PEG chains are critical in this context, as they minimize non-specific binding of the probe to cell surfaces and culture plates, thereby enhancing the signal-to-noise ratio and imaging clarity.

Ex Vivo Imaging: In the analysis of tissue sections, this linker enables the spatial mapping of specific molecular targets. A primary antibody or a peptide ligand modified with an alkyne group can be used to bind to a target protein within a tissue slice. The this compound-fluorophore conjugate is then introduced, and click chemistry is used to covalently attach the fluorescent signal to the site of the primary ligand. This method provides robust signal amplification and high-resolution localization of proteins in complex tissue environments.

Fabrication of Functional Biomaterials and Nanostructured Assemblies

The trifunctional nature of this compound makes it exceptionally valuable for the engineering of advanced biomaterials, where precise control over surface chemistry and internal structure is paramount.

Surface Modification of Polymeric Materials and Nanoparticles via this compound Conjugation

This linker serves as a powerful tool for imparting dual-azide functionality onto a wide array of material surfaces. Substrates such as silica (B1680970) nanoparticles, gold nanoparticles (AuNPs), quantum dots, and polymeric microspheres can be pre-functionalized with aminooxy or hydrazide groups. The this compound linker is then covalently attached via its aldehyde group, resulting in a surface densely coated with PEG chains terminating in azide groups.

This "azide-ready" surface acts as a versatile platform for the subsequent immobilization of various alkyne-modified molecules. The dual-azide presentation per linker molecule can significantly increase the surface density of immobilized ligands compared to a linear bifunctional linker. This is particularly advantageous for applications such as:

Biosensors: High-density immobilization of alkyne-modified antibodies or aptamers onto a sensor chip to enhance target capture efficiency.

Targeted Drug Delivery: Decoration of nanoparticles with alkyne-modified targeting ligands (e.g., peptides, folic acid) to improve cell-specific recognition.

Cell Culture Substrates: Creation of bioactive surfaces by immobilizing alkyne-modified cell-adhesion peptides (e.g., RGD) to promote cell attachment and growth.

Table 2: Surface Modification Applications of this compound
Material SubstrateSurface Pre-functionalizationImmobilized Alkyne-MoleculeResulting Application
Silica NanoparticlesAmination followed by hydrazide modificationAlkyne-RGD PeptideTargeted cell imaging/delivery
Gold Nanoparticles (AuNPs)Thiol-PEG-AminooxyAlkyne-DNA OligonucleotideColorimetric biosensing
Polystyrene MicroplatesPlasma treatment and aminooxy functionalizationAlkyne-modified AntigenHigh-capacity ELISA plates
Quantum DotsHydrazide-functionalized polymer shellAlkyne-Folic AcidCancer cell targeting and imaging

Crosslinking Strategies for Polymeric Micelles and Hydrogels

The Y-shaped structure of this compound is uniquely suited for crosslinking applications, enabling the formation of stable, functional, and tunable polymer networks.

Hydrogel Formation: In hydrogel synthesis, this linker can act as a covalent crosslinking agent. For example, linear polymer chains functionalized with multiple alkyne groups can be mixed with this compound in the presence of a copper catalyst. The two azide arms of the linker react with alkyne groups on different polymer chains, forming a stable, three-dimensional hydrogel network. A key advantage of this approach is that the aldehyde group on the linker remains unreacted within the hydrogel matrix. This latent functionality can be used for post-fabrication modification, such as the immobilization of therapeutic proteins, growth factors, or small molecule drugs by reacting them with the hydrogel's aldehyde groups after its formation.

Polymeric Micelle Stabilization: Polymeric micelles, formed by the self-assembly of amphiphilic block copolymers, are often used as nanocarriers for hydrophobic drugs. However, they can be unstable upon dilution in the bloodstream. This compound can be used to stabilize these structures through core- or shell-crosslinking. If the block copolymers contain alkyne groups within their hydrophobic core-forming block, the addition of the linker can create covalent crosslinks within the core, preventing the micelle from disassembling. The hydrophilic aldehyde group would be positioned at the core-shell interface, available for further conjugation of targeting ligands.

Chemical Modification and Conjugation of Peptides, Proteins, and Oligonucleotides

The orthogonal reactivity of the aldehyde and azide groups makes this compound a precision tool for the sophisticated labeling and modification of biological macromolecules.

Site-Directed Labeling of Peptides and Proteins for Mechanistic Studies

Achieving site-specific modification of proteins is crucial for studying their structure, function, and interactions without perturbing their native activity. This compound facilitates this through chemoselective reactions that target unique functional groups introduced into the protein sequence.

A primary strategy involves the use of unnatural amino acids (UAA). A protein can be expressed with a genetically encoded UAA containing a bio-orthogonal hydrazide or aminooxy side chain at a specific position. The aldehyde group of this compound will react exclusively at this engineered site, covalently attaching the dual-azide PEGylated linker to the protein with high precision.

This site-specifically labeled protein is a powerful reagent for mechanistic studies. For example, to investigate a protein complex, the dual-azide labeled protein can be used as a central hub. If two potential binding partners are each modified with an alkyne group, the formation of a ternary complex can be verified and stabilized by using click chemistry to covalently link both partners to the central protein via the two azide arms. This provides definitive evidence of proximity and can be used to trap transient interactions for structural or functional analysis.

Table 3: Comparison of Site-Specific Protein Labeling Strategies Utilizing this compound
Labeling StrategyTarget Site on ProteinLinker Reactive Group UsedKey Advantage
Unnatural Amino Acid (UAA) IncorporationGenetically encoded aminooxy- or hydrazide-UAAAldehydeAbsolute site-specificity at any desired position.
Enzymatic N-terminal ModificationN-terminal Serine/Threonine converted to aldehyde(Requires a hydrazide/aminooxy version of linker)Specific N-terminal labeling.
Periodate Oxidation of GlycoproteinsSialic acid residues on glycans(Requires a hydrazide/aminooxy version of linker)Targets glycosylation sites.
Pre-modification with Hydrazide LinkerLysine (B10760008) or Cysteine side chainsAldehydeLess specific but targets common residues.

Note: Rows 2 and 3 describe scenarios where a linker with inverse functionality (e.g., Azide-PEG-Hydrazide) would be used to react with an aldehyde generated on the protein. They are included for comparison of site-targeting methods. Strategy 1 is the most direct application for this compound.

Chemical Ligation and Cyclization of Oligonucleic Acids

The unique architecture of this compound, featuring a terminal aldehyde group and a terminal azide group separated by a flexible polyethylene (B3416737) glycol (PEG) spacer, makes it a highly effective tool for the intramolecular and intermolecular conjugation of modified oligonucleic acids. These reactions are fundamental to the synthesis of circular oligonucleotides and the assembly of complex DNA or RNA nanostructures.

The aldehyde functionality of the linker enables covalent bond formation with oligonucleotides that have been modified to contain an aminooxy group or a hydrazine (B178648) moiety. This reaction, often referred to as an oxime ligation or hydrazone ligation, is highly specific and proceeds efficiently under mild, aqueous conditions, which are crucial for maintaining the structural integrity of the nucleic acids.

Concurrently, the azide group on the other end of the this compound linker allows for its participation in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. These "click chemistry" reactions are renowned for their high yields, selectivity, and biocompatibility. By modifying an oligonucleotide with a terminal alkyne group, it can be readily cyclized or ligated to another molecule using the azide functionality of the linker.

The central PEG component of the linker (PEG4 and bis-PEG3) provides several advantages. Its hydrophilicity improves the solubility of the oligonucleotides in aqueous buffers, and its flexibility can help to overcome any steric hindrance, facilitating the approach of the reactive ends for ligation or cyclization.

Detailed Research Findings

While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its application can be inferred from research on similar bifunctional linkers. For instance, the use of aldehyde and azide-containing linkers has been demonstrated in the template-directed ligation of oligonucleotides. In such a system, two separate oligonucleotides, each modified with a complementary reactive group (e.g., one with an aminooxy group and the other with an alkyne), are brought into proximity by a template strand. The bifunctional linker then bridges the two strands through sequential oxime and click chemistry reactions.

The efficiency of such ligation and cyclization reactions is influenced by several factors, as detailed in the table below.

Parameter Condition Effect on Ligation/Cyclization
Catalyst Copper(I) for CuAACEssential for high efficiency in alkyne-azide cycloaddition.
Temperature 25-37 °CMild temperatures preserve oligonucleotide structure.
pH 6.0-7.5Optimal range for both oxime ligation and CuAAC.
Linker Concentration Equimolar to OligonucleotidePrevents the formation of dimers or higher-order oligomers.

Future Perspectives and Emerging Research Avenues for Ald Ph Peg4 Bis Peg3 N3

Exploration of Novel Orthogonal Reactivities and Multi-Functional Linker Innovations

The aldehyde and azide (B81097) groups of Ald-Ph-PEG4-bis-PEG3-N3 already provide two orthogonal reaction pathways: the aldehyde allows for chemistries like oxime ligation, while the azides are prime substrates for "click chemistry," such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloadditions. medchemexpress.comresearchgate.net The future in this area lies in creating even more complex, multi-functional linkers where several selective reactions can occur on a single scaffold, potentially in one pot. rsc.org

Emerging research focuses on incorporating a third, or even fourth, bioorthogonal reactive group into the linker backbone. nih.gov For example, integrating a tetrazine for inverse-electron-demand Diels-Alder reactions or a strained alkyne would allow for sequential, controlled conjugation of different molecules—such as a targeting moiety, a therapeutic payload, and an imaging agent—onto a single linker. This would create highly sophisticated, multi-purpose molecular tools. Innovations also include developing recombinant linkers with precisely defined lengths and orthogonal functional groups at each end, offering an alternative to polydisperse PEG linkers. acs.org The goal is to move beyond simple bifunctional systems to create "hub" molecules capable of assembling complex, well-defined architectures for advanced therapeutic and diagnostic applications.

Advancements in Stimuli-Responsive Cleavable Linker Technologies

While some sources describe this compound as a cleavable linker, its core structure is generally stable. caltagmedsystems.co.ukmedchemexpress.com The true advancement lies in integrating stimuli-responsive moieties into its design, allowing for controlled payload release in specific microenvironments. nih.govresearchgate.net This is a critical area of research for targeted therapies, aiming to minimize off-target toxicity by ensuring the therapeutic agent is released only at the site of action. researchgate.netnih.gov

Future linkers based on the this compound scaffold are being designed to respond to various triggers unique to disease sites, particularly tumors. These triggers can be classified as follows:

Stimulus TypeTriggering ConditionCommon Chemical Moiety
pH-Sensitive Low pH of endosomes/lysosomes (pH 4.8-6.0)Hydrazones, acetals
Redox-Sensitive High intracellular glutathione (B108866) (GSH) concentrationDisulfide bonds
Enzyme-Sensitive Overexpressed enzymes in tumors (e.g., Cathepsin B, sulfatases)Specific peptide sequences (e.g., Val-Cit), sulfate (B86663) esters
Light-Sensitive External near-infrared (NIR) light applicationPhotolabile groups (e.g., o-nitrobenzyl)

This table summarizes common stimuli-responsive cleavage strategies being incorporated into advanced linker designs for targeted drug delivery. nih.govaxispharm.com

Research is progressing towards dual-stimuli linkers, which require two distinct signals to release their payload, offering an even higher degree of specificity. nih.gov For example, a linker might require both the acidic environment of a lysosome and the presence of a specific enzyme to be cleaved, significantly enhancing tumor-selective drug release. nih.gov

Applications in Next-Generation Drug Delivery Systems and Nanomedicine Research

The inherent properties of this compound make it an ideal candidate for next-generation drug delivery systems. The PEG chains enhance solubility and can prolong circulation half-life, while the multiple reactive handles allow for the attachment of both targeting ligands and therapeutic payloads. mdpi.comresearchgate.net

In the field of Antibody-Drug Conjugates (ADCs) , this linker facilitates the creation of conjugates with a defined drug-to-antibody ratio (DAR). caltagmedsystems.co.ukmedchemexpress.com The dual azide groups could potentially allow for the attachment of two drug molecules, or one drug and one imaging agent, creating theranostic ADCs.

In nanomedicine , the linker can be used to functionalize the surface of nanoparticles. The aldehyde could attach a targeting peptide, while the azides could conjugate drugs or diagnostic probes. The PEG component serves to create a hydrophilic shell, which can help nanoparticles evade the immune system and increase circulation time.

Future applications extend to more complex systems:

PROTACs (Proteolysis Targeting Chimeras): The linker can bridge a target-binding molecule and an E3 ligase-recruiting ligand to induce targeted protein degradation.

Engineered Glycoproteins: Bifunctional linkers combining oxime ligation and click chemistry are used to create synthetic glycoproteins for studying glycobiology or developing novel therapeutics. whiterose.ac.ukacs.org

Dual-Acting Prodrugs: Novel bifunctional linkers are being developed to carry two different anticancer agents that can be released by specific enzymatic cleavage. nih.gov

Integration into High-Throughput Synthesis and Screening Platforms for Chemical Probe Discovery

The robust and highly specific nature of the reactions enabled by the aldehyde and azide groups makes this compound exceptionally well-suited for automated, high-throughput synthesis platforms. "Click chemistry" is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds from a set of molecular building blocks. iris-biotech.de

In this paradigm, the this compound linker can serve as a central scaffold. A library of bioactive molecules could be attached via the aldehyde, followed by a diverse set of targeting or functional moieties being "clicked" onto the dual azide groups. This approach enables the creation of thousands of unique conjugates with minimal purification effort. These libraries can then be rapidly screened in high-throughput assays to identify novel chemical probes for biological research or to discover lead compounds for drug development, significantly accelerating the discovery process.

Computational Approaches and Predictive Modeling for this compound Conjugate Design

As the complexity of molecular conjugates grows, so does the need for predictive models to guide their design. Computational chemistry and machine learning are becoming indispensable tools for optimizing linkers and the resulting conjugates. nih.govpatsnap.com

Future research in this area involves:

Molecular Dynamics (MD) Simulations: These simulations can predict how a linker like this compound will affect the structure, flexibility, and stability of the entire conjugate (e.g., an ADC). They can model how the PEG chains might mask a hydrophobic drug or influence the binding of an antibody to its target. researchgate.net

Machine Learning (ML) and AI: AI-powered platforms are being developed to design novel linkers from the ground up. researchgate.net These models can be trained on vast datasets of existing linkers and their known properties (e.g., stability, solubility, cleavage kinetics) to generate new linker structures with optimized characteristics for specific applications. patsnap.com By analyzing features like molecular weight, functional groups, and hydrophobicity, ML algorithms can predict the performance of a linker before it is ever synthesized, saving significant time and resources. patsnap.com

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic structure of the linker and predict the reactivity of its functional groups, helping to refine reaction conditions and ensure the stability of the final conjugate.

These computational tools will enable a more rational, data-driven approach to designing conjugates with this compound, leading to more effective and safer therapeutics. researchgate.net

Q & A

Q. What are the primary experimental protocols for synthesizing and characterizing Ald-Ph-PEG4-bis-PEG3-N3?

  • Methodological Answer :
    Synthesis typically involves stepwise PEGylation and azide functionalization. Key characterization steps include:
    • HPLC-MS : Verify molecular weight and purity (≥95% recommended for ADC applications) .
    • NMR Spectroscopy : Confirm PEG spacer integrity and azide group placement (¹H/¹³C NMR for backbone analysis) .
    • FTIR : Validate azide (-N₃) stretching vibrations (~2100 cm⁻¹) .
    • Click Chemistry Validation : Test reactivity with alkyne/DBCO probes via CuAAC or SPAAC reactions .
    • Reference : Follow guidelines for experimental reproducibility in organic chemistry (e.g., Beilstein Journal protocols) .

Q. How do PEG spacers in this compound influence ADC pharmacokinetics and payload release?

  • Methodological Answer :
    PEG spacers enhance hydrophilicity, reduce aggregation, and modulate Drug-Antibody Ratio (DAR).
    • In Vitro Testing : Compare cytotoxicity of ADCs with varying PEG lengths (e.g., PEG3 vs. PEG4) in target cell lines .
    • Release Kinetics : Use LC-MS to monitor payload release under lysosomal conditions (e.g., cathepsin B cleavage) .
    • Pharmacokinetic Studies : Track ADC half-life in murine models via fluorescence or radioisotope labeling .

Q. What are the best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer :
    • Storage : -20°C under argon, desiccated to avoid hydrolysis of azide groups .
    • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
    • Handling : Use anhydrous solvents (e.g., DMF, DMSO) during conjugation to minimize side reactions .

Advanced Research Questions

Q. How can conflicting data on ADC linker stability be resolved when using this compound?

  • Methodological Answer :
    Discrepancies often arise from variations in payload conjugation or analytical conditions.
    • Controlled Replication : Standardize reaction conditions (temperature, stoichiometry) across labs .
    • Multi-Method Validation : Cross-check stability data using:
  • Size-Exclusion Chromatography (SEC) : Detect aggregation or fragmentation .
  • MALDI-TOF : Confirm intact linker-payload mass .
    • Statistical Analysis : Apply ANOVA to evaluate batch-to-batch variability .

Q. What strategies optimize the solubility of this compound in aqueous buffers for in vivo studies?

  • Methodological Answer :
    • Co-Solvent Systems : Gradually introduce PEGylated linkers into PBS via DMSO gradients (≤5% v/v) .
    • Formulation Screening : Test surfactants (e.g., polysorbate 80) for colloidal stability using dynamic light scattering (DLS) .
    • Empirical Modeling : Use Design of Experiments (DoE) to correlate PEG length, pH, and ionic strength with solubility .

Q. How do steric effects from the bis-PEG3-N3 structure impact conjugation efficiency in ADCs?

  • Methodological Answer :
    • Kinetic Profiling : Monitor reaction progress via UV-Vis (azide-alkyne cycloaddition at 260 nm) .
    • Molecular Dynamics (MD) Simulations : Predict steric hindrance between PEG spacers and antibody binding sites .
    • DAR Quantification : Use hydrophobic interaction chromatography (HIC) to assess conjugation efficiency .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :
    • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) during PEGylation .
    • Multivariate Analysis : Use PCA or PLS to correlate impurities (e.g., unreacted azides) with reaction parameters .
    • Documentation : Adhere to FAIR data principles for raw NMR/HPLC datasets to enable cross-lab comparisons .

Q. What are the ethical and methodological considerations when designing ADC studies with this compound?

  • Methodological Answer :
    • Ethical Compliance : Follow institutional guidelines for in vivo testing (e.g., 3R principles) .
    • Data Transparency : Publish full synthetic protocols and analytical validation steps to ensure reproducibility .
    • Risk Assessment : Pre-screen for off-target toxicity using organ-on-chip models .

Tables for Critical Parameter Optimization

Parameter Analytical Method Key Metrics Reference
PEG Spacer LengthSEC, DLSHydrodynamic radius, aggregation propensity
Azide ReactivityCuAAC/SPAAC EfficiencyClick yield (%), residual azide content
Payload ReleaseLC-MS, Fluorescence AssayHalf-life (t₁/₂), cleavage specificity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.